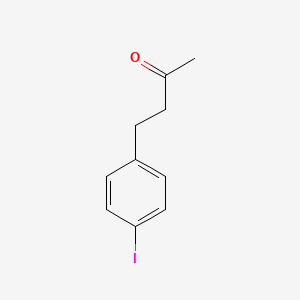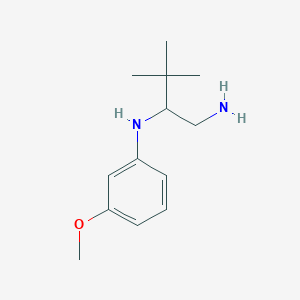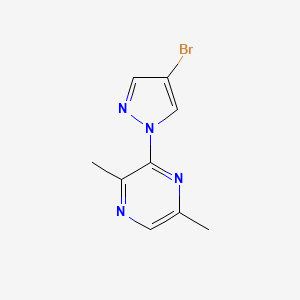
3-(Benzyloxy)oxan-4-one
Overview
Description
“3-(Benzyloxy)oxan-4-one” is an organic compound with the molecular formula C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 2 ethers (aliphatic) .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.3±3.0 kJ/mol, and it has a flash point of 144.7±12.9 °C . The compound has a molar refractivity of 56.1±0.4 cm3, and it has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
1. Chemical Structure and Properties
- 3-Benzylchroman-4-ones, a class including compounds like 3-(Benzyloxy)oxan-4-one, are notable for their polyphenolic flavonoid structure, exhibiting a range of biological activities. Their limited natural occurrence has spurred synthetic efforts, leading to variants with significant biomedical applications, including anti-inflammatory, antibacterial, and anticancer properties (Salam et al., 2021).
2. Luminescent Properties in Coordination Compounds
- This compound derivatives have been used in synthesizing lanthanide coordination compounds. These studies reveal how substituents like electron-releasing or electron-withdrawing groups can influence the photoluminescence of these compounds, contributing to advancements in materials science (Sivakumar et al., 2010).
3. Electrochemical and Spectroelectrochemical Properties
- The peripherally tetra-substituted phthalocyanines containing this compound derivatives have been explored for their electrochemical and spectroelectrochemical properties. These studies are crucial for their potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
4. Crystallographic Characterization
- The crystallographic characterization of 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one, a closely related compound, contributes to the understanding of its structural properties, vital for its application in various fields of chemical research (Quintana et al., 2013).
5. Synthesis and Structural Analysis
- The facile synthesis and crystal structure of all-para-brominated oligo(N-phenyl-m-aniline)s, involving derivatives of this compound, have been studied. This research contributes to the understanding of the redox properties and potential applications of these compounds (Ito et al., 2002).
6. Serine Protease Inhibition
- Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, structurally related to this compound, have revealed their potential as inhibitors of serine proteases. This research enhances the understanding of their reactivity and potential pharmaceutical applications (Gütschow et al., 1998).
7. Phase-Transfer-Catalyzed Synthesis
- The phase-transfer-catalyzed synthesis of 1,4-benzoxazin-3-ones, a group that includes this compound, opens avenues for the enantioselective production of biologically active molecules, enhancing drug discovery and organic synthesis (Pawliczek et al., 2018).
Properties
IUPAC Name |
3-phenylmethoxyoxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMMWYINSLHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)


![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)




![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)



